molecular formula C₄₉H₆₆O₅ B1162116 Estradiol Valerate Impurity I

Estradiol Valerate Impurity I

Cat. No.: B1162116
M. Wt: 735.05
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol Valerate Impurity I is a high-purity analytical standard provided with a Certificate of Analysis, intended for use in pharmaceutical research and development . This compound is primarily used in quality control laboratories as a reference standard in chromatographic analyses, such as HPLC, to identify and quantify this specific impurity in samples of the active pharmaceutical ingredient (API) Estradiol Valerate . This application is critical for method development, validation, and ensuring the safety and purity of pharmaceutical products in compliance with regulatory guidelines like those in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . The chemical is characterized with a molecular formula of C49H66O5 and a molecular weight of 735.05 g/mol . Its complex chemical structure is systematically identified as (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-biscyclopenta[5,6]naphtho[1,2-b:2',1'-i]xanthene-1,13-diyl dipentanoate . It is essential for researchers focusing on the analysis and characterization of steroid-based pharmaceuticals. This product is offered for custom synthesis and is shipped under ambient conditions . Please refer to the available Material Safety Data Sheet (MSDS) for detailed handling information . This material is sold for research purposes only and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C₄₉H₆₆O₅

Molecular Weight

735.05

Synonyms

(1R,13S,13aS,20aR)-13a,17,17,20a-Tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-cyclopenta[5,6]naphtho[1,2-b]cyclopenta[5,6]naphtho[2,1-i]xanthene-1,13-diyl Dipentanoate

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Estradiol Valerate Impurity I undergoes several key reactions, including:

  • Hydrolysis : Cleavage of the ester bond under acidic or basic conditions.

  • Oxidation : Transformation into oxidized derivatives.

  • Reduction : Conversion to reduced forms under specific conditions.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Products Formed
HydrolysisHCl (acidic), NaOH (basic)Estradiol + Valeric Acid
OxidationAtmospheric oxygen, elevated temperaturesOxidized derivatives (e.g., ketones)
ReductionSodium borohydride (NaBH₄) in methanolReduced steroid backbone intermediates

Hydrolysis is the most prominent reaction, with the ester bond cleaving to release estradiol and valeric acid . Oxidation occurs under prolonged exposure to oxygen, leading to structural modifications in the steroid nucleus.

Hydrolysis Mechanism

The ester group in Impurity I undergoes nucleophilic acyl substitution:

  • Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by water attack.

  • Basic Conditions : Hydroxide ions directly cleave the ester bond via saponification.

This process mirrors the metabolic pathway of estradiol valerate, where enzymatic hydrolysis releases active estradiol .

Reduction Pathways

Sodium borohydride selectively reduces ketone groups in oxidized derivatives, forming secondary alcohols. This reaction is critical for purifying Impurity I during synthesis .

Stability Under Various Conditions

Parameter Effect on Stability
pH Stable at neutral pH; rapid degradation in acidic/basic media
Temperature Degrades above 80°C; optimal stability at 25°C
Light Exposure Photosensitive; requires storage in amber containers

Elevated temperatures accelerate hydrolysis, while acidic/basic conditions promote ester cleavage.

Analytical Methods for Reaction Monitoring

Method Application Detection Limit
HPLCQuantifies Impurity I and reaction byproducts0.1% (w/w)
IR SpectroscopyIdentifies functional groups (e.g., ester carbonyl)N/A
Mass SpectrometryConfirms molecular weight and fragmentation patterns1 ppm

HPLC is the gold standard for purity assessment, achieving resolutions >99.6% under optimized conditions .

Regulatory Considerations

  • ICH Guidelines : Impurity I levels must not exceed 0.15% in final drug formulations.

  • Pharmacopeial Standards : USP/EP monographs mandate rigorous impurity profiling using validated HPLC methods.

Research Findings

  • Synthetic Byproduct : Impurity I forms during incomplete esterification of estradiol with valeric anhydride .

  • Mitigation Strategies : Optimizing reaction time (2 hours at 75–80°C) and using pyridine as a catalyst reduces impurity formation .

Preparation Methods

Acylation of Estradiol with Valeric Anhydride

This method involves reacting estradiol (II) with excess valeric anhydride in the presence of a base, typically pyridine or alkali metal carbonates. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups at the 3- and 17-positions are esterified.

Example Protocol from Patent WO2012059803A1:

  • Reactants: Estradiol (100 g, 0.367 mol), valeric anhydride (217.2 mL, 0.856 mol), pyridine (500 mL).

  • Conditions: Heating at 75–80°C for 2 hours, followed by cooling and aqueous workup.

  • Isolation: Crystallization from methanol yields estradiol divalerate (III) with 86.95% yield and 96.86% purity.

Key Variables Influencing Impurity Formation:

  • Molar Ratio: A 2:1 ratio of valeric anhydride to estradiol ensures complete di-esterification.

  • Base Selection: Pyridine outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions.

  • Temperature: Elevated temperatures (70–90°C) accelerate acylation but risk decomposition above 100°C.

Direct Crystallization of Estradiol Divalerate

The patented process emphasizes isolating estradiol divalerate as a crystalline intermediate to avoid oily residues that complicate purification. Crystallization from alcoholic solvents (e.g., methanol, ethanol) produces Form A of estradiol divalerate, characterized by distinct X-ray powder diffraction (XRPD) peaks at 2θ = 5.88°, 14.14°, and 20.20°.

Analytical Characterization of Estradiol Divalerate

Analytical techniques confirm the identity and purity of estradiol divalerate, ensuring compliance with pharmacopeial standards:

Table 1: Analytical Data for Estradiol Divalerate (Form A)

TechniqueParameters/ResultsSource
XRPD Peaks at 5.88°, 14.14°, 17.55°, 20.20°, 23.64°
IR Spectroscopy C=O stretch at 1735 cm⁻¹, C-O at 1240 cm⁻¹
HPLC Retention time: 12.4 min (C18 column, 60:40 acetonitrile:water)
Melting Point 64–66°C (uncorrected)

Strategies for Minimizing Estradiol Divalerate in Final API

While estradiol divalerate is a process-related impurity, its control is critical for pharmaceutical safety. Patent US20130225845A1 outlines these measures:

  • Crystallization of Divalerate Intermediate: Isolating crystalline Form A reduces carryover into subsequent steps.

  • Selective Reduction: Treating estradiol divalerate with sodium borohydride in methanol selectively cleaves the 3-valerate group, yielding estradiol valerate (I) with >99.6% purity.

  • Process Scalability: The use of methanol-water mixtures for crystallization ensures reproducibility at industrial scales.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of Divalerate Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Valeric Anhydride 86.9596.86HighModerate
Valeryl Chloride 82.3095.20ModerateHigh

The anhydride route is preferred industrially due to higher yields and simpler workup, despite generating more acidic waste.

Challenges in Large-Scale Production

  • Polymorphism: Form A’s stability is temperature-dependent; improper cooling during crystallization risks amorphous by-products.

  • Residual Solvents: Methanol residues must be reduced to <3000 ppm per ICH Q3C guidelines.

  • By-Product Formation: Over-reduction of divalerate can generate estradiol, necessitating precise stoichiometric control .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Estradiol Valerate Impurity I in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Use a C18 column and a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Calculate impurity percentages using the relative response formula: Relative Response (%)=riri×100\text{Relative Response (\%)} = \frac{r_i}{\sum r_i} \times 100 where rir_i is the peak response of the impurity. Acceptance criteria: ≤1.0% for individual impurities and ≤3.0% for total impurities .

Q. What are the common sources of this compound during synthesis?

  • Methodological Answer : Impurity I arises from incomplete esterification or hydrolysis of the valerate group. Monitor reaction parameters (e.g., temperature, catalyst purity) to minimize byproduct formation. Use intermediate purity checks via thin-layer chromatography (TLC) to identify early-stage deviations .

Q. How can researchers differentiate Impurity I from structurally related estradiol derivatives?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS. Compare retention times and mass spectra with reference standards. For example, Impurity I ((17ß)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate) has a distinct molecular ion at m/z 735.05, differing from Estradiol Valerate (m/z 530.70) .

Advanced Research Questions

Q. How should researchers design forced degradation studies to profile Impurity I under stress conditions?

  • Methodological Answer : Expose Estradiol Valerate to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Use HPLC-PDA to track degradation kinetics and identify degradation products. Correlate impurity formation with Arrhenius plots to predict shelf-life .

Q. What strategies resolve contradictions in impurity quantification across laboratories?

  • Methodological Answer : Standardize calibration curves using USP reference standards. Validate inter-laboratory reproducibility via a blinded study with spiked samples. Apply statistical tools (e.g., ANOVA) to assess systematic errors. Document all parameters, including column lot numbers and mobile phase pH .

Q. How can nuclear magnetic resonance (NMR) elucidate the stereochemical configuration of Impurity I?

  • Methodological Answer : Perform 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in deuterated chloroform. Key signals for Impurity I include a valerate carbonyl peak at \sim170 ppm and a pentanoate ester resonance at δ 4.1–4.3 ppm. Compare with Estradiol Valerate to confirm positional isomerism .

Q. What is the impact of catalyst selection on Impurity I formation during synthesis?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C) may introduce elemental impurities (e.g., Pd residues). Use ICP-MS to quantify trace metals and correlate with impurity levels. Opt for enzyme-catalyzed esterification to reduce side reactions .

Q. How do USP and ICH guidelines regulate the acceptance criteria for Impurity I?

  • Methodological Answer : USP General Chapter <1086> specifies identification thresholds (≥0.1%) and qualification requirements. ICH Q3A(R2) mandates toxicological assessment for impurities above 0.15%. Submit structural characterization data and genotoxicity studies to regulatory bodies .

Q. What methodologies assess elemental impurities in Impurity I batches?

  • Methodological Answer : Follow USP <232> and ICH Q3D. Digest samples in nitric acid and analyze via ICP-MS. Focus on Class 1 (e.g., As, Cd) and Class 2A (e.g., Co, Ni) elements. Ensure limits align with permitted daily exposures (e.g., ≤1.5 µg/day for Ni) .

Q. How to validate a stability-indicating method for Impurity I in presence of excipients?

  • Methodological Answer : Perform specificity testing by spiking Impurity I into placebo formulations (e.g., lactose, magnesium stearate). Assess accuracy (98–102%), precision (RSD ≤2%), and robustness (pH ±0.2, flow rate ±10%). Use accelerated stability samples (40°C/75% RH) for real-world validation .

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